calculated band gap of beryllium selenide
calculated band gap of beryllium selenide
An In-depth Technical Guide on the Calculated Band Gap of Beryllium Selenide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the calculated and experimental band gap of beryllium selenide (BeSe). It is designed to be a valuable resource for researchers and scientists, offering a detailed summary of theoretical and experimental findings, methodologies for experimental determination, and a visualization of the computational workflow.
Introduction to Beryllium Selenide
Beryllium selenide is a II-VI semiconductor compound with the chemical formula BeSe. It crystallizes in the zinc-blende cubic structure.[1][2] The lattice constant of BeSe is approximately 5.152 Å at room temperature.[3] Due to its wide band gap, BeSe has been of interest for applications in optoelectronic devices. However, its instability in air, where it can hydrolyze and release toxic hydrogen selenide (H₂Se) gas, has limited its use as a standalone semiconductor.[2] It is more commonly considered in the formation of ternary alloys like BeZnSe.
Band Gap of Beryllium Selenide: A Quantitative Overview
The band gap of beryllium selenide has been investigated through numerous theoretical calculations and some experimental measurements. A significant variance in the calculated values exists, which is attributable to the different computational methods and approximations employed. The experimental values also show some divergence, highlighting the need for further precise measurements.
Tabulated Data
The following table summarizes the reported theoretical and experimental band gap values for beryllium selenide.
| Method/Technique | Band Gap Type | Band Gap Value (eV) | Reference |
| Theoretical Calculations | |||
| Bagayoko, Zhao, and Williams (BZW-EF) Method | Indirect (Γ to a point between Γ and X) | 5.46 | [4] |
| Plane-wave pseudopotential (GGA) | Indirect | 2.787 | [4] |
| Plane-wave pseudopotential (LDA) | Indirect | 2.402 | [4] |
| Full-potential linearized augmented plane wave plus local orbitals (FP-LAPW + lo) | Indirect | 2.43 | [4] |
| Full-potential linearized augmented plane wave (FP-LAPW) (LDA) | - | 2.397 | [4] |
| Full-potential linearized augmented plane wave (FP-LAPW) (GGA) | - | 2.682 | [4] |
| Ab-initio GW approximation | - | 3.66 | [4] |
| Nonrelativistic self-consistent orthogonalized plane wave (SCOPW) | Indirect | 3.61 | [4] |
| Other Theoretical Work | - | 4.37 | [4] |
| Plane-wave pseudopotential | - | 2.43 | [4] |
| Full-potential linearized augmented plane wave (FP-LAPW) (LDA) | - | 2.33 | [4] |
| Full-potential linearized augmented plane wave (FP-LAPW) (GGA) | - | 2.66 | [4] |
| Full potential linearized augmented-plane wave (LDA) | - | 2.41 | [4] |
| Experimental Measurements | |||
| Unspecified | Direct | 5.5 | [4][5] |
| Unspecified | - | 4 - 4.5 | [4][5] |
| Unspecified | Indirect | 4 - 5.5 | [3] |
Experimental Protocols for Band Gap Determination
The experimental determination of the band gap of a semiconductor like beryllium selenide is crucial for validating theoretical predictions and for device engineering. The synthesis of high-quality BeSe crystals is a prerequisite for accurate measurements.
Synthesis of Beryllium Selenide
A common method for synthesizing beryllium selenide involves the direct reaction of elemental beryllium and selenium.[6]
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Reactants : High-purity beryllium metal and selenium powder.
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Apparatus : A quartz reaction tube with separate boats for the reactants (e.g., alumina or beryllia boats), a tube furnace, and a system for passing an inert or hydrogen gas stream. A trap with a lead acetate solution is necessary to capture any toxic hydrogen selenide byproduct.[2][6]
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Procedure :
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Place the beryllium and selenium in separate boats within the quartz tube.
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Heat the selenium to pass its vapor over the beryllium, which is heated to a higher temperature (around 1100°C) in a hydrogen atmosphere.[6]
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The reaction Be + Se → BeSe proceeds, often forming needle-like crystals of BeSe.[2]
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Alternative solid-state reactions involve heating beryllium and selenium powder under controlled conditions.[6]
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Optical Absorption Spectroscopy (UV-Vis)
Optical absorption spectroscopy is a widely used technique to determine the band gap of semiconductors. The method relies on the principle that a semiconductor absorbs photons with energy equal to or greater than its band gap energy, leading to the excitation of electrons from the valence band to the conduction band.
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Instrumentation : A dual-beam UV-Vis-NIR spectrophotometer equipped with an integrating sphere for diffuse reflectance measurements of solid samples.
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Sample Preparation : A thin film of BeSe deposited on a transparent substrate (e.g., quartz) or a finely ground powder of BeSe is required.
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Measurement Procedure :
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Obtain the absorption spectrum of the BeSe sample over a suitable wavelength range. For a wide band gap material like BeSe, this will require measurements in the UV region.
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If using a thin film, the transmittance (T) and reflectance (R) spectra are measured to calculate the absorption coefficient (α).
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For powdered samples, the diffuse reflectance spectrum is measured and converted to absorbance using the Kubelka-Munk function.[7]
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-
Data Analysis (Tauc Plot) :
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The band gap energy (Eg) is determined by plotting (αhν)^(1/γ) against the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency of light, and γ is a factor that depends on the nature of the electronic transition (γ = 1/2 for direct allowed transitions and γ = 2 for indirect allowed transitions).
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The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)^(1/γ) = 0) to obtain the band gap energy.[8]
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Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy is a sensitive, non-destructive technique that can be used to determine the band gap of semiconductors. It involves exciting the material with photons of energy greater than its band gap and analyzing the emitted light as electrons and holes recombine.
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Instrumentation : A photoluminescence spectrometer, including a laser excitation source (with energy above the expected band gap of BeSe), a monochromator, and a sensitive detector (e.g., a photomultiplier tube or a CCD camera).
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Sample Preparation : A high-quality BeSe crystal or thin film is mounted in a cryostat to allow for temperature-dependent measurements.
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Measurement Procedure :
-
The sample is illuminated with the laser source.
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The emitted photoluminescence is collected and passed through the monochromator to separate the light by wavelength.
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The detector records the intensity of the emitted light as a function of wavelength, generating a PL spectrum.[9]
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-
Data Analysis :
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The peak of the PL spectrum corresponds to the radiative recombination of electrons and holes across the band gap.
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The energy of the peak emission provides a direct measure of the band gap energy.[3] It is important to note that for indirect band gap semiconductors, the PL efficiency is generally lower.
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Visualization of Computational and Experimental Workflows
Ab Initio Band Gap Calculation Workflow
The following diagram illustrates a typical workflow for the ab initio calculation of the band gap of a crystalline solid like beryllium selenide using Density Functional Theory (DFT).
Caption: Workflow for ab initio band gap calculation.
Conclusion
The band gap of beryllium selenide has been shown to be wide, with theoretical calculations providing a range of values primarily dependent on the computational methodology. Experimental determination is challenging due to the material's reactivity, but reported values are generally in the range of 4-5.5 eV. For researchers in materials science and related fields, a combined approach of advanced computational methods and precise experimental measurements will be key to fully elucidating the electronic properties of BeSe and its potential in semiconductor applications.
References
- 1. researchgate.net [researchgate.net]
- 2. beryllium selenide | 12232-25-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. homepage.physics.uiowa.edu [homepage.physics.uiowa.edu]
- 6. Buy Beryllium selenide (EVT-1188321) | 12232-25-6 [evitachem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. horiba.com [horiba.com]
